molecular formula C20H19F3N6O2 B11128857 3-(1-oxo-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-2-yl)-1,2,3-benzotriazin-4(3H)-one

3-(1-oxo-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-2-yl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11128857
M. Wt: 432.4 g/mol
InChI Key: SQFOBIWHEKFEQZ-UHFFFAOYSA-N
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Description

3-(1-OXO-1-{4-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a benzotriazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-OXO-1-{4-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the trifluoromethyl group, and the construction of the benzotriazine core. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with ethylene diamine under controlled conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the Benzotriazine Core: This can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aromatic precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-OXO-1-{4-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted piperazines.

Scientific Research Applications

3-(1-OXO-1-{4-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-OXO-1-{4-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzotriazine core may contribute to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-OXO-1-{4-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE
  • 3-(1-OXO-1-{4-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE

Uniqueness

The presence of the trifluoromethyl group in 3-(1-OXO-1-{4-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it distinct from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C20H19F3N6O2

Molecular Weight

432.4 g/mol

IUPAC Name

3-[1-oxo-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-2-yl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C20H19F3N6O2/c1-13(29-19(31)15-4-2-3-5-16(15)25-26-29)18(30)28-10-8-27(9-11-28)17-7-6-14(12-24-17)20(21,22)23/h2-7,12-13H,8-11H2,1H3

InChI Key

SQFOBIWHEKFEQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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